7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

Catalog No.
S822314
CAS No.
1334414-46-8
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one e...

CAS Number

1334414-46-8

Product Name

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

IUPAC Name

13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-15-16(6-8-18-15)13-19(12-14-4-2-1-3-5-14)9-7-17(16)21-10-11-22-17/h1-5H,6-13H2,(H,18,20)

InChI Key

QSEYFZVYMMXJOR-UHFFFAOYSA-N

SMILES

C1CNC(=O)C12CN(CCC23OCCO3)CC4=CC=CC=C4

Canonical SMILES

C1CNC(=O)C12CN(CCC23OCCO3)CC4=CC=CC=C4
  • Synthetic Intermediate

    The presence of the ketal functional group suggests 7-N-Benzyl-DOXD could be a protected form of a dione. Ketal protecting groups are often used in organic synthesis to prevent unwanted reactions at the carbonyl group (C=O) while allowing further functionalization at other parts of the molecule. Once the desired modifications are complete, the ketal group can be cleaved to regenerate the dione.

  • Building Block for Heterocyclic Scaffolds

    The core structure of 7-N-Benzyl-DOXD contains two nitrogen atoms and a spirocyclic ring system. This scaffold is present in various biologically active molecules. 7-N-Benzyl-DOXD could potentially serve as a building block for the synthesis of novel heterocyclic compounds for further investigation in medicinal chemistry.

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is a complex organic compound characterized by its unique spirocyclic structure. It has the molecular formula C17H22N2O3C_{17}H_{22}N_{2}O_{3} and a molecular weight of 302.38 g/mol. The compound features a diazaspiro framework, which is significant in medicinal chemistry due to its potential biological activities. The compound's structure includes a ketone functional group and an ethylene ketal moiety, contributing to its chemical reactivity and stability in various environments .

The chemical reactivity of 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal can be explored through several types of reactions:

  • Nucleophilic Substitution: The presence of the ketone group allows for nucleophilic attack, leading to substitution reactions that can modify the benzyl group or the diaza moiety.
  • Hydrolysis: The ethylene ketal can undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohol and regenerating the carbonyl compound.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, altering its biological activity.

Compounds with spirocyclic structures like 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal have been studied for various biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Antitumor Properties: Some spirocyclic compounds exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neurological Effects: Compounds with diaza structures are often investigated for neuroprotective effects and their ability to modulate neurotransmitter systems.

The synthesis of 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal typically involves several steps:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving precursors such as diamines and diketones.
  • Introduction of the Benzyl Group: Benzylation reactions can be performed using benzyl halides in the presence of bases to introduce the benzyl substituent at the nitrogen atom.
  • Ketal Formation: The final step involves treating the resulting compound with an appropriate alcohol under acidic conditions to form the ethylene ketal.

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: Its reactivity makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal can provide insights into its mechanism of action:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its pharmacodynamics and help optimize its therapeutic profile.
  • Metabolic Studies: Investigating how this compound is metabolized in biological systems can inform on its bioavailability and potential side effects.

Several compounds share structural similarities with 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal, including:

Compound NameStructure TypeUnique Features
7-Amino-5-benzyl-5-azaspiro[2.4]heptaneAza-spiro compoundExhibits significant neuroprotective properties
Benzyl 1-oxo-2,7-diazaspiro[4.4]nonaneSpirocyclic aminePotentially active against certain cancer cell lines
6-Bromo-spiro[4.5]decane derivativesHalogenated spirocyclicEnhanced reactivity due to bromine substituent

These compounds illustrate various modifications that affect biological activity and chemical properties, highlighting the uniqueness of 7-N-benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal in its specific structural arrangement and potential applications in medicinal chemistry.

XLogP3

0.6

Dates

Last modified: 04-14-2024

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